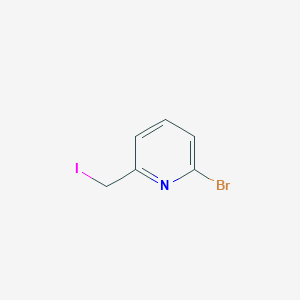![molecular formula C9H9NO2 B14245869 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile CAS No. 212374-03-3](/img/structure/B14245869.png)
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a benzonitrile group attached to a 1,2-dihydroxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of an ionic liquid as a co-solvent and catalyst, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of ionic liquids as recycling agents and catalysts is a notable advancement in this regard . These methods not only improve yield and efficiency but also reduce the production of hazardous waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dihydroxyethyl group allows for hydrogen bonding and other interactions that influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(1S)-1-Hydroxyethyl]benzonitrile
- 3,4-Dihydroxybenzonitrile
- 4-Hydroxy-3-methoxybenzonitrile
Uniqueness
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is unique due to the presence of both hydroxyl groups on the ethyl substituent, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse range of applications .
Propriétés
Numéro CAS |
212374-03-3 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-[(1S)-1,2-dihydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H9NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9,11-12H,6H2/t9-/m1/s1 |
Clé InChI |
DTBZIKXQEKAHFC-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[C@@H](CO)O)C#N |
SMILES canonique |
C1=CC(=CC(=C1)C(CO)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)

![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)

![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)


![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)



